molecular formula C8H8BrClN2S B12996962 4-Bromo-3-chloro-2-methylphenylthiourea CAS No. 1263376-09-5

4-Bromo-3-chloro-2-methylphenylthiourea

Cat. No.: B12996962
CAS No.: 1263376-09-5
M. Wt: 279.59 g/mol
InChI Key: WZTKQVUYKOTJFM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chloro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea typically involves the reaction of 4-bromo-3-chloro-2-methylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-3-chloro-2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its inhibitory effects on certain enzymes.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its inhibitory effects. This mechanism is of particular interest in the development of anti-urease agents for medical and agricultural applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-methylphenyl)thiourea
  • 1-(3-Chloro-2-methylphenyl)thiourea
  • 1-(4-Bromo-3-chlorophenyl)thiourea

Comparison

1-(4-Bromo-3-chloro-2-methylphenyl)thiourea is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory effects on enzymes or different reactivity in organic transformations, making it a valuable compound for specific applications .

Properties

CAS No.

1263376-09-5

Molecular Formula

C8H8BrClN2S

Molecular Weight

279.59 g/mol

IUPAC Name

(4-bromo-3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C8H8BrClN2S/c1-4-6(12-8(11)13)3-2-5(9)7(4)10/h2-3H,1H3,(H3,11,12,13)

InChI Key

WZTKQVUYKOTJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=S)N

Origin of Product

United States

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